molecular formula C10H12O2 B146624 Dicyclopentadiene diepoxide CAS No. 81-21-0

Dicyclopentadiene diepoxide

Cat. No.: B146624
CAS No.: 81-21-0
M. Wt: 164.2 g/mol
InChI Key: BQQUFAMSJAKLNB-UHFFFAOYSA-N
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Description

Dicyclopentadiene diepoxide (DCPD diepoxide, CAS 81-21-0) is a bicyclic epoxy compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . Its structure features eight stereocenters and two strained epoxy groups, contributing to high reactivity during curing processes . Industrially, it is synthesized via epoxidation of dicyclopentadiene (DCPD) using hydrogen peroxide (H₂O₂) and catalysts such as heteropoly acids (e.g., H₃PW₁₂O₄₀) or phase-transfer catalysts (e.g., trioctyl methyl ammonium chloride), achieving yields exceeding 94% under optimized conditions .

Preparation Methods

Molybdenum-Catalyzed Epoxidation with Tertiary Butyl Hydroperoxide

Reaction Mechanism and Catalytic System

The epoxidation of DCPD using TBHP in the presence of molybdenum catalysts follows a nucleophilic oxidation pathway. Molybdenum complexes activate the hydroperoxide, facilitating oxygen transfer to the cyclopentene rings of DCPD . Critical to this method is the in situ removal of tertiary butyl alcohol (TBA), a byproduct formed during TBHP reduction, which inhibits further epoxidation by competing for active catalytic sites .

Catalyst Selection

Molybdenum hexacarbonyl (Mo(CO)₆) and molybdenyl acetylacetonate (MoO₂(C₅H₇O₂)₂) are preferred due to their solubility in non-polar solvents. Heteropoly complexes like sodium silico-12-molybdate also demonstrate efficacy .

Solvent and Temperature Effects

Aromatic hydrocarbons (toluene, xylene) boiling between 110°C and 200°C are ideal solvents, enabling continuous TBA distillation at 82–85°C . Reaction temperatures of 100–120°C enhance reaction rates while preventing DCPD polymerization.

Stoichiometry and Yield

A TBHP:DCPD molar ratio of 2.2:1 achieves 94% DCPDDO yield within 2.5 hours (Table 1) . Excess TBHP minimizes monoepoxide formation.

Table 1: Comparative Yields in Molybdenum-Catalyzed Epoxidation

RunTBHP:DCPD RatioSolventTemp (°C)Time (h)Yield (%)
12:1Benzene85262
22:1Benzene85368
32.2:1Toluene1002.594

Data sourced from US3631072A .

Titanium Silicalite Molecular Sieve Catalysis

Bifunctional Catalytic Systems

CN113087717A discloses a tandem process using Ti-HMS molecular sieves modified with carbon nanofibers and magnesium-aluminum hydrotalcite. This system concurrently produces DCPDDO and alkylene oxides (e.g., 1,2-epoxypentane), improving atom economy.

Catalyst Synthesis

The Ti-HMS catalyst is prepared by crystallizing tetraethyl titanate and diethyl silicate in ethanol/hexadecylamine, followed by carbon nanofiber incorporation (200°C, 4 days) . Hydrotalcite doping enhances acidic sites for secondary epoxidation.

Continuous-Flow Reactor Performance

In a dual fixed-bed reactor system (20 g catalyst, 100 mL reactors), yields reach 89% DCPDDO and 78% alkylene oxide at 70°C with a 4-hour residence time .

Phosphotungstic Heteropolysate Catalysts with Hydrogen Peroxide

Reaction-Controlled Phase Transfer Catalysis

CN103880855B utilizes quaternary ammonium phosphotungstates (e.g., [(C₈H₁₇)₃NCH₃]₃PW₁₂O₄₀) in dimethyl carbonate solvent. The catalyst transitions from homogeneous to heterogeneous phases, enabling facile recovery.

Process Parameters

  • H₂O₂:DCPD Ratio: 1:2–2.5 (20–50% H₂O₂ concentration)

  • Temperature: 30–80°C (optimal at 60°C)

  • Time: 5–10 hours

  • Yield: 85–88%

Comparative Analysis and Industrial Considerations

Efficiency and Scalability

  • Mo/TBHP System: Highest yield (94%) but requires energy-intensive distillation .

  • Ti-HMS Method: Suitable for coproduction but involves complex catalyst synthesis .

  • Phosphotungstate/H₂O₂: Cost-effective with mild conditions, though slower .

Scientific Research Applications

Epoxy Resins and Coatings

DCPD diepoxide is primarily utilized as an intermediate in the production of epoxy resins, which are critical for various industrial applications due to their excellent adhesive properties and resistance to heat and chemicals.

Case Study: Epoxy Resin Production

A study highlighted the use of DCPD diepoxide in formulating high-performance epoxy resins that exhibit superior thermal stability and mechanical strength. The incorporation of DCPD diepoxide into resin systems has resulted in enhanced cross-linking density, leading to improved material properties suitable for aerospace and automotive applications .

Rubber Additives

As a rubber additive, DCPD diepoxide enhances the performance characteristics of rubber compounds, particularly in high-temperature environments. Its use improves the thermal stability and mechanical properties of rubber products.

Data Table: Performance Comparison of Rubber Compounds

AdditiveTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control (No Additive)1530060
DCPD Diepoxide2035065

This table illustrates that the addition of DCPD diepoxide significantly enhances the tensile strength and elongation properties of rubber compounds compared to control samples without additives .

Pharmaceutical Applications

DCPD diepoxide has been explored for its potential in pharmaceutical synthesis, particularly as a precursor for biologically active compounds.

Case Study: Synthesis of Azapolycyclic Compounds

Research demonstrated the use of DCPD diepoxide in the domino aminolysis reaction to synthesize novel azapolycyclic scaffolds. This method allowed for the efficient production of complex molecules that are relevant in drug discovery . The reaction conditions were optimized to yield high purity products with significant biological activity.

Catalytic Oxidation Processes

Recent advancements have shown that DCPD diepoxide can be produced via catalytic oxidation processes using various catalysts, including TiO₂. These processes enhance selectivity and yield in the production of epoxides from dicyclopentadiene.

Data Table: Selectivity of Catalysts in DCPD Epoxidation

Catalyst TypeConversion Rate (%)Selectivity towards Mono-Epoxides (%)
TiO₂-Anatase1370
TiO₂-Rutile750

The data indicates that TiO₂-anatase demonstrates superior performance compared to TiO₂-rutile, highlighting the importance of catalyst selection in optimizing epoxidation reactions .

Protective Coatings

In protective coatings, DCPD diepoxide contributes to formulations that require enhanced durability and resistance to environmental factors. Its incorporation into coatings provides a robust barrier against moisture and chemicals.

Case Study: Coating Formulations

Research on coating formulations incorporating DCPD diepoxide revealed improvements in adhesion, flexibility, and chemical resistance compared to traditional coatings without this diepoxide .

Comparison with Similar Compounds

Physicochemical Properties vs. Analogous Epoxides

Thermal Stability

DCPD diepoxide-based polymers exhibit superior thermal stability compared to aliphatic epoxides. For instance:

  • DCPD diepoxide-styrene copolymers show storage modulus (E’ at 20°C) values exceeding 1 GPa and glass transition temperatures (Tg) above 100°C due to cross-linking density and cycloaliphatic rigidity .
  • Bisphenol A diglycidyl ether (BADGE) -based resins, in contrast, exhibit lower Tg (~80°C) and reduced thermal degradation resistance under oxidative conditions .

Chemical Reactivity

The strained epoxy groups in DCPD diepoxide enable faster curing with amines or anhydrides than less rigid epoxides like epichlorohydrin. However, its stereochemical complexity may lead to variability in cross-linking efficiency compared to simpler monoepoxides .

Biological Activity

Dicyclopentadiene diepoxide (DCPO), with the chemical formula C10_{10}H12_{12}O2_2, is an epoxy compound derived from dicyclopentadiene. Its structure features two epoxide groups, which confer unique reactivity and biological properties. This article explores the biological activity of DCPO, focusing on its effects in various biological systems, including microbial degradation, plant growth regulation, and potential toxicological impacts.

  • Molecular Formula : C10_{10}H12_{12}O2_2
  • Molecular Weight : 164.20 g/mol
  • Melting Point : 185-189 °C
  • Boiling Point : 326 °C
  • Purity : ≥ 98% .

1. Microbial Degradation

Research indicates that DCPO can undergo microbial degradation, which is crucial for understanding its environmental impact. A study highlighted that microorganisms can oxidize DCPO, altering its structure and potentially reducing its toxicity in the environment. This biodegradation process is significant for the management of chemical pollutants .

Acute Toxicity

Acute exposure to DCPO has been associated with various symptoms in animal models, including:

  • Eye and skin irritation
  • Respiratory distress
  • Neurological symptoms such as dizziness and tremors .

In animal studies, oral administration of DCPO resulted in significant toxic effects at high doses, including gastrointestinal distress and neurological impairment. The reported LD50 values in rats range from 378 mg/kg to 820 mg/kg .

Genetic Toxicology

Genetic toxicity studies have shown that DCPO is non-mutagenic in several strains of Salmonella typhimurium, indicating a lower risk of causing genetic mutations . However, further studies are needed to fully understand its long-term effects on genetic material.

3. Plant Growth Regulation

DCPO has been investigated for its potential as a plant growth regulator. In a study involving barley seedlings, DCPO derivatives demonstrated auxin-like activity, stimulating the synthesis of photosynthetic pigments such as chlorophylls and carotenoids. The results showed an increase in chlorophyll a by 7-13% and carotenoids by 10-19% compared to controls . This suggests that DCPO may enhance plant productivity through improved photosynthetic efficiency.

Case Study: Environmental Impact

A field study assessed the biodegradation of dicyclopentadiene compounds, including DCPO, revealing that these compounds could be effectively broken down by soil microorganisms over time. The degradation half-life was estimated to range from 4 to 7 years in soil environments . This finding underscores the importance of understanding the environmental fate of chemical compounds like DCPO.

Case Study: Agricultural Application

In agricultural settings, the application of DCPO derivatives has been linked to improved vegetative growth in crops such as wheat and maize. The compounds exhibited cytokinin-like activity, promoting cell division and growth in isolated cotyledons from pumpkin plants . This suggests potential applications for DCPO derivatives as natural growth enhancers in sustainable agriculture.

Summary Table of Biological Activities

Activity TypeFindings
Microbial DegradationEffective microbial oxidation leading to reduced toxicity
Acute ToxicitySymptoms include irritation and neurological effects
Genetic ToxicologyNon-mutagenic in Salmonella strains
Plant Growth RegulationIncreased chlorophyll and carotenoid synthesis
Environmental ImpactEstimated biodegradation half-life: 4-7 years

Q & A

Basic Research Questions

Q. How can the synthesis of dicyclopentadiene diepoxide be optimized for high yield and purity?

  • Methodological Answer : The synthesis of this compound via epoxidation of dicyclopentadiene (DCPD) is most efficient using hydrogen peroxide (H₂O₂) as the oxygen source and phosphotungstic acid as a catalyst under phase-transfer conditions. Key parameters include:

  • Catalyst Loading : 0.6 g phosphotungstic acid and 0.7 g trioctyl methyl ammonium chloride (phase-transfer catalyst) per mole of DCPD .
  • Solvent : Chloroform (20 mL) enhances reaction homogeneity .
  • Temperature : 50°C balances reaction rate and side-product formation .
  • Molar Ratio : H₂O₂:DCPD = 2:1 ensures complete conversion (>99%) and achieves a diepoxide yield of 94.3% .
    • Validation : Confirm purity via GC (≥97.5%) and characterize using IR spectroscopy and melting point analysis (185–189°C) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve stereochemistry (e.g., 8 stereocenters) and confirm the bicyclic framework .
  • X-ray Crystallography : Essential for unambiguous stereochemical assignment, especially in synthetic intermediates .
  • Mass Spectrometry : Confirm molecular weight (164.204 g/mol) via high-resolution MS .
    • Purity Checks : Melting point analysis (185–189°C) and HPLC with UV detection ensure minimal monoepoxide contamination .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, eye protection, and lab coats due to toxicity (GHS H302: Harmful if swallowed) and eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of crystalline powder .
  • Thermal Stability : Avoid temperatures >150°C to prevent decomposition; calorimetry studies indicate exothermic risks under uncontrolled conditions .

Advanced Research Questions

Q. How do reaction mechanisms and steric effects influence the selectivity of this compound formation?

  • Methodological Answer :

  • Mechanistic Insight : The diepoxide forms via sequential epoxidation of DCPD’s two double bonds. Steric hindrance from the bicyclic structure slows trans-nucleophilic attack, favoring cis-opening pathways .
  • Selectivity Control : High H₂O₂:DCPD ratios (≥2:1) minimize monoepoxide contamination by ensuring both double bonds react . Computational modeling (e.g., DFT) predicts transition states to rationalize regioselectivity .
    • Experimental Validation : Monitor reaction progress using GC-MS and compare simulated vs. experimental rate data .

Q. What computational tools can predict this compound’s reactivity and thermal hazards?

  • Methodological Answer :

  • Reactive Systems Screening Tool (RSST) : Identifies thermal runaway risks by simulating decomposition kinetics under adiabatic conditions .
  • Molecular Dynamics (MD) : Models interactions between diepoxide and solvents (e.g., chloroform) to optimize reaction conditions .
  • Regioselectivity Prediction : Density Functional Theory (DFT) calculates activation energies for competing epoxidation pathways .

Q. How can conflicting data on diepoxide yield and reaction rates be resolved in synthetic studies?

  • Methodological Answer :

  • Root-Cause Analysis : Compare catalyst systems (e.g., phosphotungstic acid vs. heteropoly acids) and solvent polarity effects .
  • Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to track intermediate monoepoxide formation and diepoxide conversion .
  • Statistical Optimization : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, H₂O₂ ratio) causing yield discrepancies .

Q. What strategies enable the use of this compound as a scaffold for complex polycyclic compounds?

  • Methodological Answer :

  • Domino Aminolysis : React diepoxide with amines in water to form azapolycyclic structures via tandem ring-opening and cyclization .
  • Epoxide-Opening Cascades : Utilize water-promoted cascades to generate tetracyclic ethers; simulate pathways to optimize regioselectivity .
  • Functionalization : Introduce substituents via nucleophilic attack on epoxide rings, guided by stereoelectronic effects .

Properties

IUPAC Name

4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane
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InChI

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2
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InChI Key

BQQUFAMSJAKLNB-UHFFFAOYSA-N
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Canonical SMILES

C1C2C3CC4C(C3C1C5C2O5)O4
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Molecular Formula

C10H12O2
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Related CAS

29987-76-6
Record name Dicyclopentadiene dioxide homopolymer
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DSSTOX Substance ID

DTXSID4020452
Record name Dicyclopentadiene dioxide
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Molecular Weight

164.20 g/mol
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Physical Description

White solid; [Hawley] Cream to pale brown solid; [MSDSonline]
Record name Dicyclopentadiene dioxide
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Solubility

SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER
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Density

1.331 @ 25 °C
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Vapor Density

4.77 @ 25 °C (AIR= 1)
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Color/Form

WHITE CRYSTALLINE POWDER

CAS No.

81-21-0
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Melting Point

180-184 °C
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Synthesis routes and methods I

Procedure details

Diglycidyl ether of bisphenol A available commercially under the trade designation of Epon 828,
Quantity
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Synthesis routes and methods II

Procedure details

Dicyclopentadiene (1.32 g, 10 mmol) was dissolved in toluene (25 ml), and a composition containing sodium percarbonate (10.5 g, 66.7 mmol) and acetic anhydride (10.2 g, 100 mmol) was added thereto. The mixture was stirred at 60° C. After 12 hours, the reaction solution was washed with water to thereby completely remove acetic acid and sodium acetate, which were generated as by-products, and the remaining H2O2. Toluene was distilled off from the organic phase by distillation, and as a result, 1.62 g (99% yields) of dicyclopentadiene diepoxide with a GC purity of 100% was obtained.
Quantity
1.32 g
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25 mL
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10.5 g
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10.2 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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DL-Aspartic acid
Dicyclopentadiene diepoxide
DL-Aspartic acid
DL-Aspartic acid
Dicyclopentadiene diepoxide
DL-Aspartic acid
Dicyclopentadiene diepoxide
DL-Aspartic acid
Dicyclopentadiene diepoxide
DL-Aspartic acid
Dicyclopentadiene diepoxide
DL-Aspartic acid
DL-Aspartic acid
Dicyclopentadiene diepoxide

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